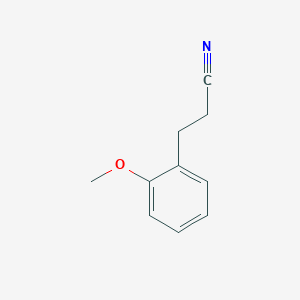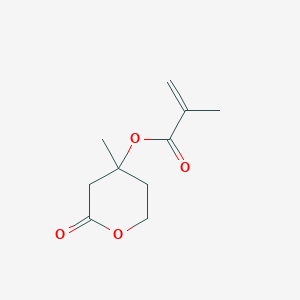![molecular formula C17H22O3 B176567 [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate CAS No. 196109-15-6](/img/structure/B176567.png)
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate, also known as EMCB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has also been shown to modulate the activity of certain transcription factors and cytokines, which play a role in the regulation of gene expression and immune responses.
Biochemical And Physiological Effects
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic properties. In vitro studies have demonstrated that [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases and chronic pain.
Advantages And Limitations For Lab Experiments
One advantage of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as well as a potential drug candidate for the treatment of various diseases. However, one limitation of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate. One potential area of research is the development of new drugs based on [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate, particularly for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of novel materials and polymers using [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has the potential to make significant contributions to the fields of medicinal chemistry, materials science, and organic synthesis.
Synthesis Methods
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl vinyl ether, followed by the reaction of the resulting product with benzyl chloride and benzoic acid. The final product is obtained through purification and isolation steps.
Scientific Research Applications
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been utilized as a protecting group for alcohols and amines.
properties
CAS RN |
196109-15-6 |
|---|---|
Product Name |
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate |
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate |
InChI |
InChI=1S/C17H22O3/c1-2-19-12-14-8-10-15(11-9-14)13-20-17(18)16-6-4-3-5-7-16/h2-7,14-15H,1,8-13H2 |
InChI Key |
PHTWSHPOEBEKSX-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



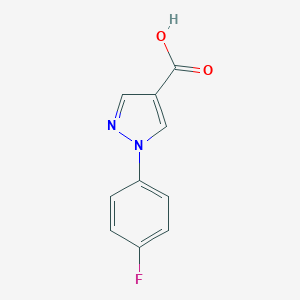
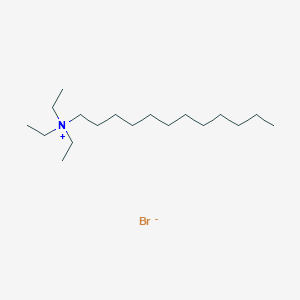
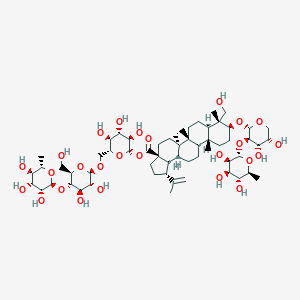
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
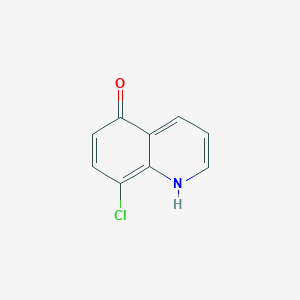
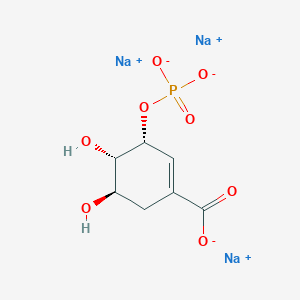
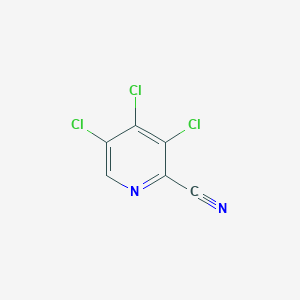
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
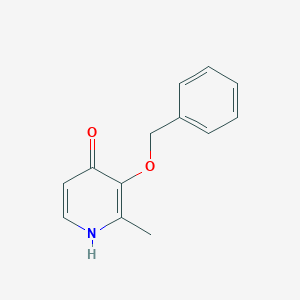
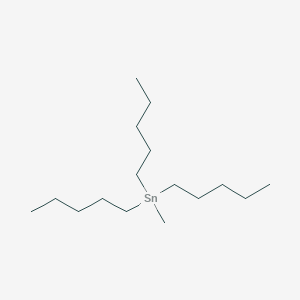
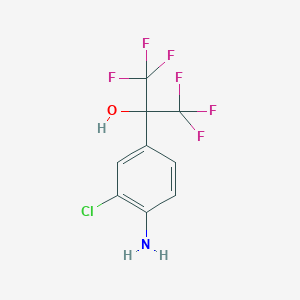
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
